molecular formula C7H17ClN2O2 B1441195 N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220035-12-0

N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1441195
M. Wt: 196.67 g/mol
InChI Key: GBZBAMZJXABBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride (MMAH) is an organic compound that is used in a variety of scientific research applications. MMAH is a highly versatile compound with a wide range of uses and applications, ranging from its use in biochemical and physiological experiments to its potential as a therapeutic agent. MMAH is also known by its chemical name, N-methyl-3-methoxypropyl-2-methylaminoacetamide hydrochloride.

Scientific Research Applications

1. Crystal Structure Analysis and Anticonvulsant Activity The research conducted by Camerman et al. (2005) focused on the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide derivatives, highlighting the geometric features that contribute to their anticonvulsant activities. This study revealed specific molecular features likely responsible for anticonvulsant effects, offering insights into the structural basis of their biological activity Camerman, A., Hempel, A., Mastropaolo, D., & Camerman, N. (2005).

2. Metabolic Pathways and Carcinogenicity Studies Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride. This research is crucial for understanding the metabolic pathways and potential carcinogenic properties of these herbicides, providing a comprehensive study on human and rat liver microsome metabolism Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).

3. Synthesis and Characterization for Industrial Applications Zhong-cheng, Z. & Wan-yin, S. (2002) detailed the synthesis process of 2-hydroxy-N-methyl-N-phenyl-acetamide, which shares a similar structural framework with N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride. The study provided valuable insights into the synthesis steps, yield optimization, and characterization, essential for its application in various industrial processes Zhong-cheng, Z., & Wan-yin, S. (2002).

4. Advanced Catalysis in Dye Production Qun-feng, Z. (2008) explored the use of N-(3-Amino-4-methoxyphenyl)acetamide, a compound related in structure and properties, in the production of azo disperse dyes. The study introduced a novel catalytic approach, enhancing the efficiency and selectivity of the production process, marking significant progress in green chemistry and industrial applications Qun-feng, Z. (2008).

properties

IUPAC Name

N-(3-methoxypropyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-8-6-7(10)9-4-3-5-11-2;/h8H,3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZBAMZJXABBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxypropyl)-2-(methylamino)acetamide hydrochloride

CAS RN

1220035-12-0
Record name Acetamide, N-(3-methoxypropyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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